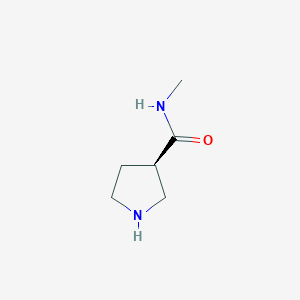
(R)-N-Methylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-methylpyrrolidine-3-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs catalysts such as carbodiimides or boronic acids to facilitate the reaction under mild conditions . Non-catalytic amidation can be performed using reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by reaction with methylamine .
Industrial Production Methods
Industrial production of N-methylpyrrolidine-3-carboxamide may involve large-scale amidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N-methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed under basic conditions.
Major Products Formed
Oxidation: N-methylpyrrolidine-3-carboxamide N-oxide.
Reduction: N-methylpyrrolidine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methylpyrrolidine-3-carboxamide is utilized in several scientific research areas:
Mechanism of Action
The mechanism by which N-methylpyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to active sites and modulating the activity of enzymes. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle used in drug discovery.
Pyrrolidine-2-one: Known for its biological activity and use in pharmaceuticals.
Pyrrolidine-2,5-diones: Utilized in the synthesis of bioactive compounds.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness
N-methylpyrrolidine-3-carboxamide stands out due to its high polarity and versatility as a solvent. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a unique and valuable compound in scientific research and industrial applications.
Properties
CAS No. |
1160161-52-3 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3R)-N-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m1/s1 |
InChI Key |
BVOWXWSHDIGNRE-RXMQYKEDSA-N |
Isomeric SMILES |
CNC(=O)[C@@H]1CCNC1 |
Canonical SMILES |
CNC(=O)C1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















